molecular formula C8H11N3O2 B8796291 2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one CAS No. 1418131-86-8

2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No.: B8796291
CAS No.: 1418131-86-8
M. Wt: 181.19 g/mol
InChI Key: OSCXEGLRKLOKBZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

1418131-86-8

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(aminomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H11N3O2/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7/h1-4,9H2,(H,10,11,12)

InChI Key

OSCXEGLRKLOKBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(NC2=O)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To benzyl (4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methylcarbamate (1.63 g, 51.7 mmol) in methanol (70 mL) was added 10% palladium hydroxide (726 mg, 0.52 mmol) and the mixture was stirred under 1 atm of H2 for 4 h. The solution was filtered through celite and concentrated under vacuum to give 2-(aminomethyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (707 mg, 75% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.34 (s, 2H) 3.83 (t, J=5.56 Hz, 2H) 3.54 (s, 2H) 2.54 (t, J=5.56 Hz, 2H).
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
726 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(azidomethyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (19 g, 92 mmol) in THF (945 mL) at 35° C. was added triphenylphosphine (26.5 g, 101 mmol). Gas evolution was noted immediately and after approximately 40 minutes a fine precipitate formed. The reaction was allowed to stir for 1.5 h then 18.17 mL water was added. After an addition 2 h the reaction mixture was cooled to room temperature, filtered twice, concentrated to approximately ⅓ of the original volume and filtered once more. The solid material was washed with THF to yield a total of 15.82 g of the title compound. 1H NMR (400 MHz, MeOD) δ ppm 2.66 (t, J=5.56 Hz, 2H) 3.76 (s, 2H) 3.94 (t, J=5.56 Hz, 2H) 4.49 (s, 2H)
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
945 mL
Type
solvent
Reaction Step One
Name
Quantity
18.17 mL
Type
reactant
Reaction Step Two

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